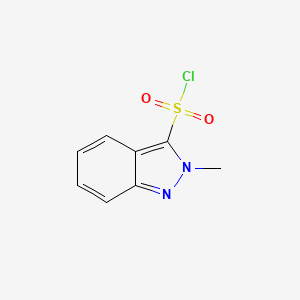

2-methyl-2H-indazole-3-sulfonyl chloride

CAS No.: 2137885-71-1

Cat. No.: VC5812832

Molecular Formula: C8H7ClN2O2S

Molecular Weight: 230.67

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2137885-71-1 |

|---|---|

| Molecular Formula | C8H7ClN2O2S |

| Molecular Weight | 230.67 |

| IUPAC Name | 2-methylindazole-3-sulfonyl chloride |

| Standard InChI | InChI=1S/C8H7ClN2O2S/c1-11-8(14(9,12)13)6-4-2-3-5-7(6)10-11/h2-5H,1H3 |

| Standard InChI Key | UCTOULFUMQBHRM-UHFFFAOYSA-N |

| SMILES | CN1C(=C2C=CC=CC2=N1)S(=O)(=O)Cl |

Introduction

Structural and Molecular Characteristics

Core Architecture

2-Methyl-2H-indazole-3-sulfonyl chloride belongs to the indazole sulfonyl chloride class, characterized by a bicyclic indazole core substituted with a methyl group at position 2 and a sulfonyl chloride group at position 3. Brominated variants introduce additional halogens at positions 4, 5, or 7, altering electronic and steric properties .

Molecular Formula and Weight

-

Base structure (hypothetical): C₈H₇ClN₂O₂S (theoretical molecular weight: 230.67 g/mol).

-

Brominated derivatives:

The sulfonyl chloride group (-SO₂Cl) enhances reactivity, enabling nucleophilic substitutions, while bromine influences regioselectivity in cross-coupling reactions.

Spectroscopic and Computational Data

-

InChI Key: Variations in bromine positioning generate distinct identifiers:

-

SMILES Representations:

Synthesis and Reactivity

Synthetic Pathways

Brominated derivatives are typically synthesized via sequential functionalization:

-

Indazole Core Formation: Cyclization of o-aminobenzaldehyde derivatives under acidic conditions.

-

Methylation: Introduction of the methyl group at position 2 using methyl iodide or dimethyl sulfate.

-

Sulfonation: Treatment with chlorosulfonic acid to install the sulfonyl chloride group .

-

Bromination: Regioselective bromination using N-bromosuccinimide (NBS) or Br₂, with position selectivity controlled by directing groups.

For example, 7-bromo-2-methyl-2H-indazole-3-sulfonyl chloride is synthesized via palladium-mediated Suzuki–Miyaura coupling after bromination.

Key Reactivity Profiles

-

Nucleophilic Substitution: The sulfonyl chloride group reacts with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thiosulfonates, respectively.

-

Cross-Coupling: Bromine facilitates Suzuki-Miyaura couplings with aryl boronic acids, enabling π-system extensions.

-

Electrophilic Aromatic Substitution: The indazole core undergoes nitration and sulfonation at positions activated by the methyl and sulfonyl groups .

Applications in Organic and Medicinal Chemistry

Pharmaceutical Intermediate

Brominated indazole sulfonyl chlorides serve as precursors to kinase inhibitors. For instance:

-

Chk1/Chk2 Inhibition: Derivatives modulate cell cycle checkpoints, showing promise in cancer therapy.

-

h-SGK Regulation: 2-Methylindazole sulfonamides influence cell volume-regulated kinases, potential targets for metabolic disorders.

Agrochemistry

Sulfonamide derivatives exhibit herbicidal and fungicidal activities. The sulfonyl chloride moiety’s reactivity allows rapid diversification for structure-activity relationship (SAR) studies.

Material Science

Indazole-based sulfonyl chlorides contribute to metal-organic frameworks (MOFs) as linkers, leveraging their rigid geometry and coordination sites .

Comparative Analysis of Brominated Derivatives

The 7-bromo isomer exhibits superior yields in cross-coupling reactions due to reduced steric hindrance.

Future Directions

-

Regioselective Functionalization: Developing catalysts for precise bromine placement to optimize bioactivity.

-

Green Synthesis: Exploring photocatalytic methods to reduce reliance on hazardous reagents like chlorosulfonic acid.

-

Proteomics Applications: Tagging proteins via sulfonyl chloride-biomolecule conjugates for imaging studies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume